tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyridine moiety substituted with a diisopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized pyrrolidines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diisopropylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural stability, while the pyridine moiety enhances its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C20H33N3O2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H33N3O2/c1-14(2)23(15(3)4)18-11-10-16(13-21-18)17-9-8-12-22(17)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3 |
InChI Key |
XFUAJYCGDQCXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
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